

Application Note: Quantitative Analysis of Rufinamide in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Rufinamide-15N,d2-1*

Cat. No.: *B12359851*

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A robust and high-throughput method for the determination of Rufinamide using a stable isotope-labeled internal standard.

Introduction

Rufinamide is an antiepileptic medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Therapeutic Drug Monitoring (TDM) of Rufinamide is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This application note describes a sensitive, specific, and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rufinamide in human plasma. The method utilizes Rufinamide-¹⁵N,₂, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The simple protein precipitation sample preparation protocol allows for high-throughput analysis suitable for clinical research and drug development settings.

Experimental Protocols

Materials and Reagents

- Standards: Rufinamide and Rufinamide-¹⁵N,₂ certified reference standards.[1][2]

- Solvents: HPLC-grade Methanol and Acetonitrile; Formic Acid (LC-MS grade).
- Water: Deionized water, 18 MΩ·cm or higher purity.
- Matrix: Blank human plasma (K₂EDTA).

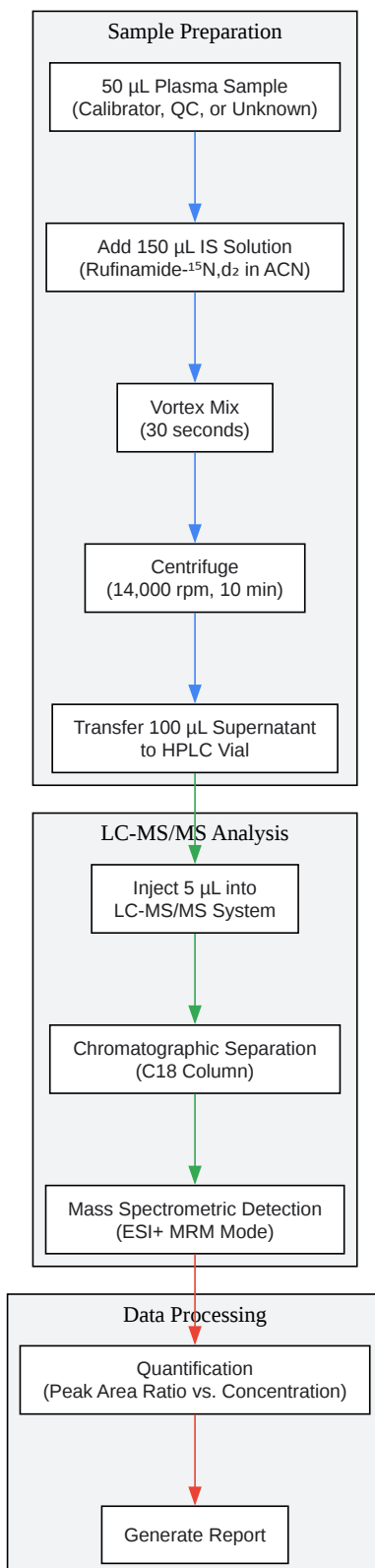
Preparation of Standards and Quality Controls

- Stock Solutions (1 mg/mL): Prepare primary stock solutions of Rufinamide and Rufinamide-¹⁵N,₂ (Internal Standard, IS) by dissolving the reference standards in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Rufinamide stock solution with 50:50 Methanol/Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
- Internal Standard Spiking Solution (100 ng/mL): Dilute the Rufinamide-¹⁵N,₂ stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
- Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards and four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol

- Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL Rufinamide-¹⁵N,₂ in acetonitrile) to each tube.[3]
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer 100 µL of the clear supernatant to an HPLC vial.
- Inject 5 µL of the supernatant into the LC-MS/MS system.[3]

LC-MS/MS Method Workflow



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Caption: Workflow for Rufinamide quantification in plasma.

Liquid Chromatography Conditions

Parameter	Condition
HPLC System	UltiMate 3000 RS or equivalent
Column	Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent[3]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.4 mL/min
Gradient	10% B to 95% B in 2.5 min, hold for 1 min, return to 10% B in 0.5 min
Run Time	4.5 minutes[4]
Injection Volume	5 µL
Column Temperature	40 °C

Mass Spectrometry Conditions

Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Heated Electrospray Ionization (H-ESI), Positive[4]
Scan Type	Multiple Reaction Monitoring (MRM)
Spray Voltage	3500 V
Vaporizer Temp.	350 °C
Capillary Temp.	320 °C
Collision Gas	Argon

Table 1: MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Rufinamide	239.1	127.1	25
Rufinamide- ¹⁵ N, ₂ (IS)	242.1	129.1	25

Method Validation Results

The method was validated according to established guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 5 to 2,500 ng/mL in human plasma. The coefficient of determination (r^2) was consistently ≥ 0.995 .

Table 2: Calibration Curve Linearity and Accuracy

Nominal Conc. (ng/mL)	Mean Back-Calculated Conc. (ng/mL)	Accuracy (%Bias)
5.0	4.8	-4.0%
10.0	10.3	+3.0%
50.0	51.5	+3.0%
250.0	244.8	-2.1%
500.0	508.0	+1.6%
1000.0	989.0	-1.1%
2000.0	2040.0	+2.0%
2500.0	2475.0	-1.0%

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results demonstrate excellent reproducibility and accuracy.[3][5]

Table 3: Intra- and Inter-Day Precision and Accuracy (n=5)

QC Level	Nominal Conc. (ng/mL)	Intra-Day Precision (%RSD)	Intra-Day Accuracy (%Bias)	Inter-Day Precision (%RSD)	Inter-Day Accuracy (%Bias)
LLOQ	5.0	6.8%	-2.5%	7.5%	-1.8%
LQC	15.0	5.1%	+1.3%	6.2%	+2.1%
MQC	750.0	3.5%	-0.8%	4.1%	-1.5%
HQC	2000.0	2.9%	+2.3%	3.8%	+1.7%

Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at three QC levels. The use of a stable isotope-labeled internal standard effectively normalized for variability.

Table 4: Extraction Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Mean Extraction Recovery (%)	Matrix Factor	IS-Normalized Matrix Factor
LQC	15.0	95.2%	0.97	1.01
MQC	750.0	97.8%	0.95	0.99
HQC	2000.0	96.5%	0.96	1.00

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative determination of Rufinamide in human plasma. The simple protein precipitation sample preparation makes it

suitable for high-throughput analysis. The method demonstrates excellent linearity, precision, and accuracy across a clinically relevant concentration range.[4] The use of the stable isotope-labeled internal standard, Rufinamide-¹⁵N,₂, ensures reliable quantification by mitigating potential matrix effects. This robust method is well-suited for therapeutic drug monitoring and pharmacokinetic studies involving Rufinamide.

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